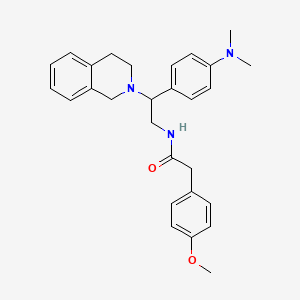
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H33N3O2 and its molecular weight is 443.591. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
The compound is structurally related to isoquinoline derivatives, which have been extensively studied for their unique structural aspects and properties. Research on similar compounds, such as amide-containing isoquinoline derivatives, has shown that their interaction with mineral acids can lead to the formation of gels or crystalline solids, depending on the acid used. This property is significant for understanding the solubility and stability of such compounds under various conditions, which is crucial for their potential applications in material science and pharmaceutical formulation (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Isoquinoline derivatives have been synthesized and tested for their antitumor activity. For example, methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives were synthesized and evaluated for cytostatic activity in vitro against leukemia and mammary tumor cells. Some derivatives showed significant inhibition of cell proliferation, indicating the potential of isoquinoline compounds in cancer research and therapy (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis Methods
The development of efficient synthesis methods for isoquinoline derivatives is crucial for exploring their full potential in scientific research. A practical synthesis route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been described, highlighting the importance of novel synthesis strategies in the development of isoquinoline-based compounds for various applications (Wenpeng et al., 2014).
Comparative Metabolism Studies
Understanding the metabolism of isoquinoline derivatives is essential for their potential therapeutic use. Comparative studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of similar compounds, which is vital for assessing their safety and efficacy (Coleman, Linderman, Hodgson, & Rose, 2000).
Antifungal Agents
Research into the antifungal properties of isoquinoline derivatives, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, has shown promising results against Candida and Aspergillus species. These studies are crucial for the development of new antifungal therapies, highlighting the broad spectrum of scientific applications for isoquinoline compounds (Bardiot et al., 2015).
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given the presence of a dimethylamino group, it’s plausible that the compound could interact with its targets through ionic interactions or hydrogen bonding .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . .
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-30(2)25-12-10-23(11-13-25)27(31-17-16-22-6-4-5-7-24(22)20-31)19-29-28(32)18-21-8-14-26(33-3)15-9-21/h4-15,27H,16-20H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZURPXBFTJJFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

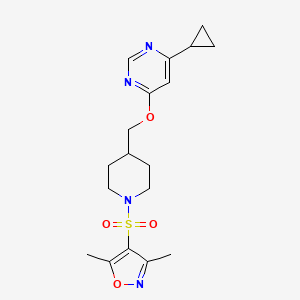

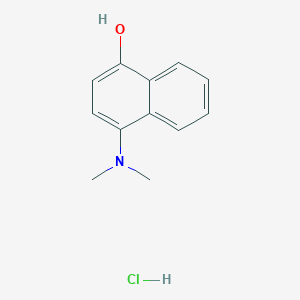

![2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2440436.png)
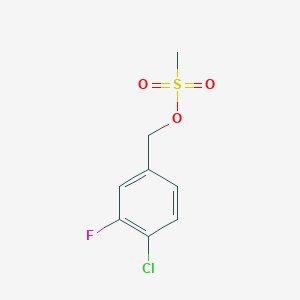
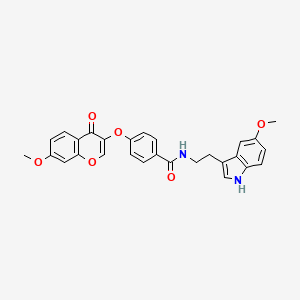
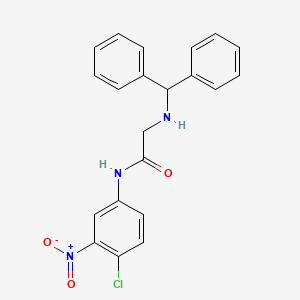
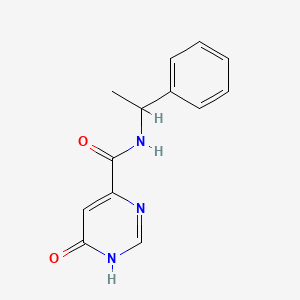
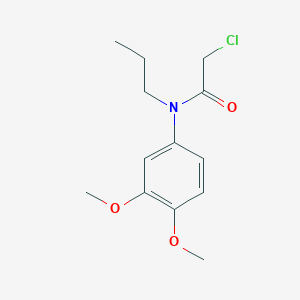

![4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde](/img/structure/B2440446.png)
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol](/img/structure/B2440448.png)
![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)